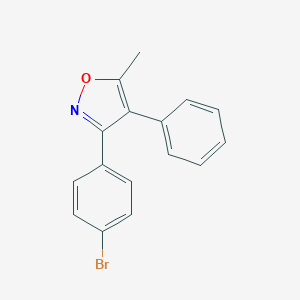
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole
Cat. No. B067026
Key on ui cas rn:
181697-19-8
M. Wt: 314.18 g/mol
InChI Key: OTGYRRGOZRCIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608095B2
Procedure details


The title compound was prepared according to the procedure of step 2 in the Example 168 using 3-(4-bromophenyl)-5-methyl-4-phenyl-4,5-dihydro-5-isoxazolol, instead of 3-(4-bromophenyl)-4-(3-fluoro-4-methylthiophenyl)-5-methyl-4,5-dihydro-5-isoxazolol.
Name
3-(4-bromophenyl)-5-methyl-4-phenyl-4,5-dihydro-5-isoxazolol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-(4-bromophenyl)-4-(3-fluoro-4-methylthiophenyl)-5-methyl-4,5-dihydro-5-isoxazolol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:11]([CH3:20])(O)[O:10][N:9]=2)=[CH:4][CH:3]=1.BrC1C=CC(C2C(C3C=CC(SC)=C(F)C=3)C(C)(O)ON=2)=CC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[C:11]([CH3:20])[O:10][N:9]=2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
3-(4-bromophenyl)-5-methyl-4-phenyl-4,5-dihydro-5-isoxazolol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=NOC(C1C1=CC=CC=C1)(O)C
|
Step Two
|
Name
|
3-(4-bromophenyl)-4-(3-fluoro-4-methylthiophenyl)-5-methyl-4,5-dihydro-5-isoxazolol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=NOC(C1C1=CC(=C(C=C1)SC)F)(O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=NOC(=C1C1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
